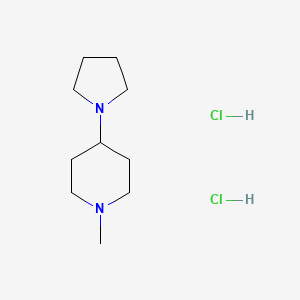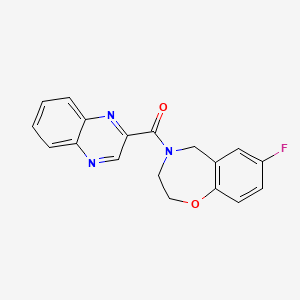![molecular formula C15H29N3O2 B6425715 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034420-33-0](/img/structure/B6425715.png)
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, also known as TBUU, is a small molecule that has been studied for its potential applications in the scientific research field. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. TBUU has been found to have a number of biochemical and physiological effects, and its mechanism of action is still being studied.
科学的研究の応用
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has been studied for its potential applications in the scientific research field. It has been found to be useful in the synthesis of heterocyclic compounds, such as piperidines and oxolanes. It has also been used as a starting material for the synthesis of various other compounds, such as carboxamides and amides. Additionally, 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has been studied for its potential use in the synthesis of drugs, as well as in the study of enzyme inhibition.
作用機序
The mechanism of action of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is still being studied. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a number of effects, including increased muscle contractility, increased heart rate, and increased respiration.
Biochemical and Physiological Effects
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. Additionally, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which can lead to decreased levels of prostaglandins in the body. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which can lead to increased levels of serotonin and dopamine in the body.
実験室実験の利点と制限
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has a number of advantages and limitations when it comes to laboratory experiments. One of its main advantages is its low cost, which makes it an attractive option for researchers on a budget. Additionally, it is water-soluble, which makes it easy to work with in laboratory experiments. However, it does have some limitations. For example, it has a relatively short shelf life, which can make it difficult to store for long periods of time. Additionally, it is not very stable in the presence of light or oxygen, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea. One potential direction is in the development of new drugs and therapies. 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has been studied for its potential use in the synthesis of drugs, as well as in the study of enzyme inhibition. Additionally, it could be used in the development of new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is in the development of new diagnostic tools. 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea could be used to develop new methods for detecting and monitoring various biochemical and physiological processes in the body. Finally, 3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea could be used in the development of new laboratory techniques and protocols. For example, it could be used to develop new methods for synthesizing heterocyclic compounds and other compounds.
合成法
3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is synthesized through a process called Knoevenagel condensation. This process involves the reaction of an aldehyde and a primary amine in the presence of an acid catalyst. The reaction results in the formation of a Schiff base, which is then converted to the desired product by a reduction reaction. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
特性
IUPAC Name |
1-tert-butyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)17-14(19)16-10-12-4-7-18(8-5-12)13-6-9-20-11-13/h12-13H,4-11H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWALOXAPRXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6425652.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine](/img/structure/B6425660.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine](/img/structure/B6425663.png)
![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)
